molecular formula C18H24O6S2 B14632772 3-(Benzenesulfonyl)-3-methylbutan-2-ol;4-methylbenzenesulfonic acid CAS No. 54523-02-3

3-(Benzenesulfonyl)-3-methylbutan-2-ol;4-methylbenzenesulfonic acid

Cat. No.: B14632772
CAS No.: 54523-02-3
M. Wt: 400.5 g/mol
InChI Key: VEODCQOQYXGKGI-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid are organic compounds that belong to the class of sulfonic acids and their derivatives. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring, which imparts unique chemical properties. They are used in various chemical reactions and have applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Benzenesulfonyl)-3-methylbutan-2-ol typically involves the reaction of benzenesulfonyl chloride with 3-methylbutan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl derivative. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

4-Methylbenzenesulfonic acid can be synthesized by the sulfonation of toluene using concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent side reactions. The resulting product is purified by crystallization from water or other suitable solvents .

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, 4-methylbenzenesulfonic acid acts as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. This process is facilitated by the presence of electron-withdrawing groups on the benzene ring, which stabilize the intermediate and enhance reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid are unique due to their specific structural features, which impart distinct reactivity and applications. The presence of the sulfonyl group enhances their electrophilic nature, making them valuable intermediates in organic synthesis .

Properties

CAS No.

54523-02-3

Molecular Formula

C18H24O6S2

Molecular Weight

400.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-3-methylbutan-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H16O3S.C7H8O3S/c1-9(12)11(2,3)15(13,14)10-7-5-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-9,12H,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

VEODCQOQYXGKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(C)(C)S(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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